![molecular formula C18H13N3O2 B12639166 5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 919117-18-3](/img/structure/B12639166.png)
5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with phenyl isocyanate to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or oxadiazole rings are replaced by other groups. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. A study highlighted the ability of certain oxadiazole derivatives to selectively inhibit human carbonic anhydrases (hCAs), which are implicated in cancer progression. Specifically, compounds similar to 5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole showed effective inhibition against hCA IX and II at nanomolar concentrations, indicating their potential as therapeutic agents against tumors .
Mechanism of Action
The mechanism involves the activation of apoptotic pathways in cancer cells. For instance, in MCF-7 breast cancer cells, compounds related to this oxadiazole structure enhanced p53 expression and caspase-3 cleavage, leading to increased apoptosis . This suggests that modifications to the oxadiazole core could yield more potent anticancer agents.
Material Science
Fluorescent Properties
The compound has also been investigated for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of oxadiazole units enhances the photophysical properties of materials, contributing to their efficiency in light emission .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods including microwave-assisted reactions that yield high purity and efficiency. The characterization of these compounds often involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and properties .
Case Study 1: Anticancer Screening
A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects against several cancer cell lines including MCF-7 and HeLa. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as lead compounds for further development .
Case Study 2: Photophysical Analysis
Another investigation focused on the photophysical properties of oxadiazole-based materials. The results demonstrated that these compounds could serve as effective emitters in OLEDs due to their high quantum yields and thermal stability .
Mechanism of Action
The mechanism of action of 5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or inducing apoptosis .
Comparison with Similar Compounds
5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of oxazole and oxadiazole rings, which confer distinct chemical and biological properties. Similar compounds include:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer effects.
Oxazole derivatives: Compounds containing the oxazole ring also show diverse biological activities and are used in drug development.
Isoxazole derivatives: These compounds are structurally similar but contain an isoxazole ring, which can lead to different chemical reactivity and biological effects.
By comparing these compounds, researchers can identify the unique features of this compound that make it a valuable candidate for further study and application.
Biological Activity
5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines oxazole and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H15N3O2
- CAS Number : 1238062-32-2
- Molecular Weight : 305.33 g/mol
- LogP : 4.07540
These properties suggest a lipophilic nature, which may influence its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of biological activities. These include:
-
Anticancer Activity :
- A study highlighted the antitumor potential of oxadiazole derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of tumor cell proliferation .
- Specific derivatives have shown selectivity toward renal cancer cell lines, with IC50 values as low as 1.143 µM .
- Antiviral Activity :
- Other Biological Activities :
Antitumor Activity Study
A comprehensive study evaluated several oxadiazole derivatives against a panel of 11 human tumor cell lines. The results indicated that the most potent derivative achieved an IC50 value of approximately 9.4 µM across multiple cancer types . The selectivity and potency of these compounds make them suitable candidates for further development in cancer therapeutics.
Antiviral Screening
In light of the COVID-19 pandemic, a series of 3-phenyl-1,2,4-oxadiazole derivatives were screened for their ability to inhibit Mpro. The lead compound from this series displayed an IC50 value of 46 µM, showcasing the potential for developing new antiviral agents based on this scaffold .
Data Tables
Properties
CAS No. |
919117-18-3 |
---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
5-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13N3O2/c1-12-7-9-13(10-8-12)15-11-16(22-20-15)18-19-17(21-23-18)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
FKMFVMJMYVZXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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